Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine
Description
Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine is a substituted thiazole derivative featuring a 2-methylthiazole core linked to an ethylamine moiety modified with methoxy and ethyl groups. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring, widely utilized in pharmaceuticals and agrochemicals due to their bioactivity .
Key structural features of the compound include:
- Thiazole ring: Substituted with a methyl group at position 2, enhancing steric and electronic properties.
- Ethylamine side chain: Modified with methoxy and ethyl groups, which may influence solubility, lipophilicity, and binding interactions.
Properties
IUPAC Name |
N-ethyl-N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c1-5-11(12-4)7(2)9-6-13-8(3)10-9/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOWFKBMPXUTFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C1=CSC(=N1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2-methyl-1,3-thiazole-4-carbaldehyde with ethylamine in the presence of a methoxy group donor. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block for Synthesis
Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine serves as a crucial building block in the synthesis of more complex thiazole derivatives. These derivatives often exhibit significant biological activities, making this compound valuable in medicinal chemistry.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Using agents like hydrogen peroxide to yield oxides.
- Reduction : Employing sodium borohydride to obtain reduced derivatives.
- Substitution Reactions : The thiazole ring can participate in electrophilic or nucleophilic substitutions, allowing for the introduction of functional groups.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that this compound may reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes. Its analgesic properties are also being investigated, potentially offering therapeutic benefits in pain management.
Anticancer Activity
The compound has demonstrated promising anticancer activity in cell culture experiments. Studies have reported its ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and disruption of cell cycle dynamics .
Industrial Applications
This compound is utilized in various industrial applications:
- Agrochemicals : Its chemical properties make it suitable for developing pesticides and herbicides.
- Dyes : The compound's reactivity allows it to be used in synthesizing dyes for textiles and other materials.
Case Studies
Recent studies have provided insights into the biological activities of thiazole derivatives related to this compound:
- Antiproliferative Activity : A study on similar thiazole derivatives showed potent antiproliferative effects against cancer cell lines through tubulin inhibition.
- Mechanistic Insights : Research indicated that certain thiazole derivatives could induce apoptosis in cancer cells while also affecting cell cycle dynamics.
Mechanism of Action
The mechanism of action of Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
The compound’s ability to undergo various chemical reactions also allows it to form reactive intermediates that can interact with cellular components, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Molecular Structure and Physicochemical Properties
The table below compares Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine (inferred structure) with similar thiazole-containing amines:
| Compound Name | Molecular Formula | Molecular Weight | Substituents on Thiazole | Amine Modification | Key References |
|---|---|---|---|---|---|
| Methoxy[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine | C₇H₁₂N₂OS | 172.25 | 2-methyl | Methoxyethylamine | |
| (2-Ethyl-1,3-thiazol-4-yl)methylamine | C₇H₁₂N₂S | 156.25 | 2-ethyl | Methylamine | |
| [1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate | C₆H₁₄Cl₂N₂OS | 233.16 | 5-methyl | Ethylamine (dihydrochloride) | |
| [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine | C₁₅H₁₈N₂O₂S | 290.38 | 2-methyl | Benzodioxin-ethylamine |
Key Observations :
- Substituent Effects: The 2-methyl group on the thiazole ring (common in all analogs) enhances ring stability and modulates electronic effects.
- Amine Modifications : Methoxyethylamine (hypothesized in the target compound) may enhance hydrogen-bonding capacity compared to simpler methylamine derivatives .
- Salt Forms : Dihydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmaceutical applications.
Structure-Activity Relationships (SAR)
- Thiazole Substituents :
- Ethyl groups balance lipophilicity, as seen in (2-ethylthiazol-4-yl)methylamine .
Biological Activity
Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine is a thiazole-derived compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound possesses a unique structure characterized by the presence of a methoxy group and a thiazole ring. The molecular formula is , with a molecular weight of approximately 172.25 g/mol. The thiazole moiety is critical for its biological activities due to the presence of sulfur and nitrogen atoms, which facilitate various reactive interactions.
The compound's biological activity is attributed to its interaction with specific molecular targets and pathways:
- Enzyme Inhibition : this compound may inhibit enzyme activity by binding to active sites or altering receptor functions, similar to other thiazole derivatives that have shown enzyme modulation properties.
- Cellular Interactions : It can form reactive intermediates that interact with cellular components, leading to therapeutic effects. The compound has been shown to disrupt tubulin polymerization, an essential process in cell division, indicating potential anticancer activity .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have demonstrated its effectiveness in inhibiting microbial growth in vitro, making it a candidate for further development in treating infections .
Anticancer Activity
Research indicates that the compound has promising anticancer properties. In vitro assays have shown that it can inhibit the proliferation of several cancer cell lines. For instance, derivatives of thiazole compounds have demonstrated IC50 values ranging from 0.36 to 0.86 µM against human cancer cells, highlighting their potential as chemotherapeutic agents .
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10s | SGC-7901 | 0.36 |
| 10s | MCF-7 | 5.73 |
| 10s | MDA-MB-231 | 12.15 |
Anti-inflammatory and Analgesic Effects
The compound is also being investigated for its anti-inflammatory and analgesic properties. Preliminary studies suggest that it may reduce inflammation through inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes .
Case Studies
Recent studies have highlighted the biological activities of thiazole derivatives closely related to this compound:
- Antiproliferative Activity : A study on N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amines showed potent antiproliferative effects against cancer cell lines through tubulin inhibition .
- Mechanistic Insights : Another study indicated that certain thiazole derivatives could induce apoptosis in cancer cells while also affecting cell cycle dynamics .
Q & A
Q. What are the standard synthetic protocols for preparing Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine?
The synthesis typically involves refluxing a mixture of 2-amino-4-methylthiazole and a methoxy-substituted aldehyde in absolute ethanol with catalytic acetic acid. This method facilitates Schiff base formation, followed by purification via recrystallization from ethanol to isolate the product . Modifications to the aldehyde or amine precursors can introduce structural variations, as seen in analogous thiazole derivatives .
Q. What purification techniques are recommended for isolating this compound?
After synthesis, the crude product is purified by recrystallization using ethanol as the solvent. This step removes unreacted starting materials and byproducts. For analogs with higher solubility, column chromatography with silica gel and ethyl acetate/hexane mixtures may be employed .
Q. How is the compound characterized structurally and functionally in preliminary studies?
Initial characterization includes nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent connectivity and mass spectrometry (MS) for molecular weight validation. Infrared (IR) spectroscopy identifies functional groups like C=N (imine) and C-O (methoxy) stretches. Purity is assessed via high-performance liquid chromatography (HPLC) .
Advanced Research Questions
Q. What crystallographic methods resolve the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL (part of the SHELX suite) is the gold standard. The program refines atomic coordinates, thermal parameters, and bond geometries. For example, analogous thiazole structures show deviations in dihedral angles when methoxy groups replace ethoxy substituents, impacting crystal packing .
Q. How do structural modifications influence biological activity in structure-activity relationship (SAR) studies?
Replacing the methoxy group with bulkier substituents (e.g., ethoxy or trifluoroethoxy) can alter steric and electronic properties, affecting binding to biological targets. For example, triazine-thiazole hybrids demonstrate enhanced antimicrobial activity when methoxy groups are replaced with electron-withdrawing groups .
Q. How can researchers address contradictions in spectroscopic or crystallographic data?
Discrepancies may arise from polymorphic forms or solvent-dependent conformational changes. Cross-validate using complementary techniques:
Q. What methodologies assess the compound’s antimicrobial potential?
Use agar dilution or broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiazole derivatives with methoxy groups exhibit activity by disrupting cell membrane integrity or inhibiting enzymes like dihydrofolate reductase .
Methodological Notes
- Synthetic Optimization : Adjust reaction time and temperature to minimize side products (e.g., over-oxidation of thiazole rings).
- Crystallography : Use low-temperature (100 K) data collection to reduce thermal motion artifacts .
- Biological Assays : Include positive controls (e.g., ciprofloxacin) and cytotoxicity testing on mammalian cell lines to evaluate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
